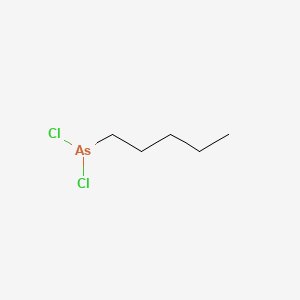
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is an organic compound with the molecular formula C11H12Cl2N2O. This compound is characterized by the presence of a phenyl group attached to an acetic acid moiety, with a hydrazide linkage that includes two chlorine atoms. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under controlled conditions. The introduction of chlorine atoms is achieved through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where phenylacetic acid is treated with chlorinating agents in the presence of catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylhydrazine derivatives.
科学研究应用
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their functional groups.
Hydrazides: Compounds with similar hydrazide linkages but different substituents.
Chlorinated organic compounds: These include other chlorinated derivatives with varying structures.
Uniqueness
Acetic acid, phenyl-, (2-chloro-1-(chloromethyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorination and hydrazide linkage make it a versatile compound for various applications.
属性
CAS 编号 |
7696-87-9 |
|---|---|
分子式 |
C11H12Cl2N2O |
分子量 |
259.13 g/mol |
IUPAC 名称 |
N-(1,3-dichloropropan-2-ylideneamino)-2-phenylacetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-10(8-13)14-15-11(16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
InChI 键 |
QTIGQSGVHBIPHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NN=C(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

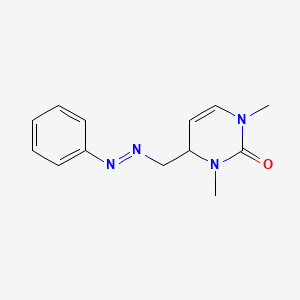

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
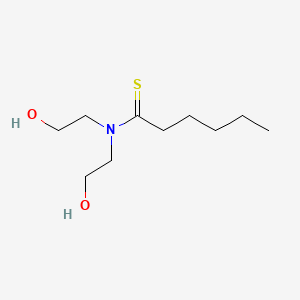
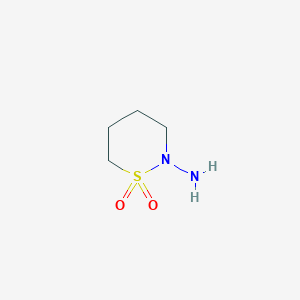

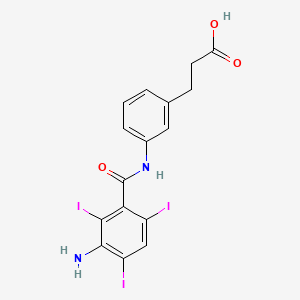
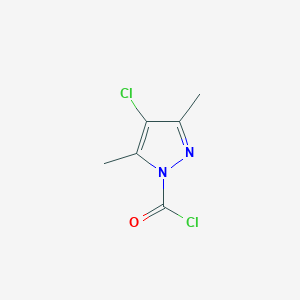
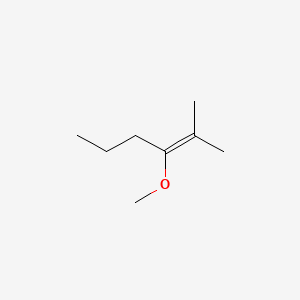
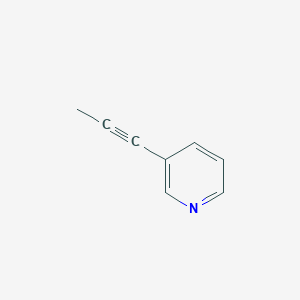
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)
